tetralithium;[[[(2R,4S,5S)-3,4-dihydroxy-5-(1-methyl-2,4-dioxopyrimidin-5-yl)oxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate
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Overview
Description
Tetralithium;[[[(2R,4S,5S)-3,4-dihydroxy-5-(1-methyl-2,4-dioxopyrimidin-5-yl)oxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes multiple phosphate groups and a pyrimidine base, making it a subject of interest in biochemical and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tetralithium;[[[(2R,4S,5S)-3,4-dihydroxy-5-(1-methyl-2,4-dioxopyrimidin-5-yl)oxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate typically involves the following steps:
Formation of the Pyrimidine Base: The initial step involves the synthesis of the pyrimidine base, which is achieved through a series of condensation reactions involving urea and malonic acid derivatives.
Attachment of the Oxolan Ring: The oxolan ring is then attached to the pyrimidine base through a glycosylation reaction, which involves the use of a glycosyl donor and an acid catalyst.
Phosphorylation: The final step involves the phosphorylation of the hydroxyl groups on the oxolan ring. This is typically achieved using phosphoryl chloride (POCl3) in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are carefully controlled to optimize the reaction rates and minimize the formation of by-products.
Chemical Reactions Analysis
Types of Reactions
Tetralithium;[[[(2R,4S,5S)-3,4-dihydroxy-5-(1-methyl-2,4-dioxopyrimidin-5-yl)oxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups on the oxolan ring.
Reduction: Reduction reactions can occur at the pyrimidine base, leading to the formation of dihydropyrimidine derivatives.
Substitution: The phosphate groups can participate in substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Oxidation typically results in the formation of ketones or carboxylic acids.
Reduction: Reduction leads to the formation of dihydropyrimidine derivatives.
Substitution: Substitution reactions yield various phosphoramidates or phosphorothioates.
Scientific Research Applications
Tetralithium;[[[(2R,4S,5S)-3,4-dihydroxy-5-(1-methyl-2,4-dioxopyrimidin-5-yl)oxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is used in studies involving nucleotide metabolism and enzyme kinetics.
Industry: The compound is used in the production of pharmaceuticals and as a component in biochemical assays.
Mechanism of Action
The mechanism of action of tetralithium;[[[(2R,4S,5S)-3,4-dihydroxy-5-(1-methyl-2,4-dioxopyrimidin-5-yl)oxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate involves its interaction with various molecular targets:
Molecular Targets: The compound targets enzymes involved in nucleotide synthesis, such as ribonucleotide reductase and thymidylate synthase.
Pathways Involved: It interferes with the de novo synthesis of nucleotides, leading to the inhibition of DNA and RNA synthesis. This results in the suppression of cell proliferation, making it useful in anticancer therapies.
Comparison with Similar Compounds
Tetralithium;[[[(2R,4S,5S)-3,4-dihydroxy-5-(1-methyl-2,4-dioxopyrimidin-5-yl)oxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate can be compared with other similar compounds:
2’-Deoxyuridine 5’-triphosphate tetralithium salt: This compound is similar in structure but lacks the methyl group on the pyrimidine base.
Uridine 5’-triphosphate: This compound has a similar phosphate backbone but contains a uracil base instead of a methylated pyrimidine base.
Uniqueness
The presence of the methyl group on the pyrimidine base and the specific arrangement of phosphate groups make this compound unique. This unique structure contributes to its specific biochemical properties and potential therapeutic applications.
Properties
Molecular Formula |
C10H13Li4N2O15P3 |
---|---|
Molecular Weight |
522.0 g/mol |
IUPAC Name |
tetralithium;[[[(2R,4S,5S)-3,4-dihydroxy-5-(1-methyl-2,4-dioxopyrimidin-5-yl)oxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate |
InChI |
InChI=1S/C10H17N2O15P3.4Li/c1-12-2-4(9(15)11-10(12)16)8-7(14)6(13)5(25-8)3-24-29(20,21)27-30(22,23)26-28(17,18)19;;;;/h2,5-8,13-14H,3H2,1H3,(H,20,21)(H,22,23)(H,11,15,16)(H2,17,18,19);;;;/q;4*+1/p-4/t5-,6?,7+,8+;;;;/m1..../s1 |
InChI Key |
AKBUWSLBLLQBEE-KXJVEROTSA-J |
Isomeric SMILES |
[Li+].[Li+].[Li+].[Li+].CN1C=C(C(=O)NC1=O)[C@H]2[C@H](C([C@H](O2)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O)O |
Canonical SMILES |
[Li+].[Li+].[Li+].[Li+].CN1C=C(C(=O)NC1=O)C2C(C(C(O2)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O)O |
Origin of Product |
United States |
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